molecular formula C49H93NO5 B054644 Mea cholate CAS No. 124536-24-9

Mea cholate

Cat. No.: B054644
CAS No.: 124536-24-9
M. Wt: 776.3 g/mol
InChI Key: BTSSEYZKDFVGFN-QSPPONFGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mea Cholate is a specialized bile salt analog designed for life science research, offering unique properties for studying lipid digestion, absorption, and membrane interactions. Its primary research value lies in its amphipathic nature, which allows it to function as a biological surfactant. This property is crucial for the solubilization and emulsification of lipids, facilitating the formation of mixed micelles . These micelles are essential model systems for investigating the transport and absorption of hydrophobic compounds, including poorly soluble drugs and fat-soluble vitamins . In pharmaceutical research, this compound serves as a key component in enhancing drug delivery. It is particularly valuable in the development of advanced nanocarriers, such as polymeric micelles, designed for tumor-targeted delivery of chemotherapeutic agents. By incorporating into these micelles, this compound can significantly improve formulation stability, control drug release kinetics, and enhance cellular uptake in cancer cells, while reducing unwanted uptake in macrophages, thereby potentially increasing therapeutic efficacy and reducing side effects . Its mechanism of action involves intercalating into cell membranes, increasing fluidity and permeability, which promotes the paracellular and transcellular transport of various marker molecules and drugs across biological barriers . Applications include: • Formulation of mixed micelles for drug solubilization and delivery studies. • Enhancement of permeability in cellular and epithelial barrier models. • Study of cholesterol homeostasis and bile acid metabolism. • Use as an excipient to improve the chemical and enzymatic stability of drugs. • Research into the antimicrobial properties of bile salts against Gram-positive bacteria. This product is intended For Research Use Only (RUO) . It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

124536-24-9

Molecular Formula

C49H93NO5

Molecular Weight

776.3 g/mol

IUPAC Name

methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1

InChI Key

BTSSEYZKDFVGFN-QSPPONFGSA-M

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

MeA cholate
trioctylmethylammonium cholate

Origin of Product

United States

Preparation Methods

Selective Oxidation of Methyl Cholate Using Silver Carbonate

The oxidation of specific hydroxyl groups in methyl cholate is a foundational step in its derivatization. In one approach, methyl cholate undergoes selective oxidation at the C3 hydroxyl group using silver carbonate (Ag₂CO₃) impregnated on Celite. The reaction occurs in boiling toluene, yielding methyl 7α,12α-dihydroxy-3-keto-5β-cholanate as the primary product . This method exploits the steric and electronic properties of the steroid nucleus to achieve regioselectivity.

Key Reaction Conditions :

  • Reagent : Ag₂CO₃/Celite

  • Solvent : Toluene

  • Temperature : Reflux (~110°C)

  • Product : 3-keto derivative with retained 7α- and 12α-hydroxyl groups .

This pathway is pivotal for introducing keto functionalities while preserving other hydroxyl groups, enabling further modifications such as reductions or conjugations.

Chromium Trioxide-Mediated Oxidation of Hyodeoxycholic Acid

Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) serves as a precursor for synthesizing methyl cholate derivatives. Treatment with chromium trioxide (CrO₃) in acetic acid selectively oxidizes the C6 hydroxyl group, producing 3α-hydroxy-6-keto-5β-cholanic acid and 3,6-diketo-5β-cholanic acid . The reaction’s selectivity arises from the differential reactivity of equatorial versus axial hydroxyl groups in the bile acid framework.

Reaction Dynamics :

  • Oxidizing Agent : CrO₃ in glacial acetic acid

  • Outcome : Dual oxidation products due to competing reaction pathways .

  • Application : The 3,6-diketo intermediate is critical for subsequent isomerization reactions.

Acid-Catalyzed Isomerization of 3,6-Diketo-5β-Cholanic Acid

The 5β-hydrogen in 3,6-diketo-5β-cholanic acid undergoes isomerization to a 5α-configuration when heated in acetic acid with hydrochloric acid. This process proceeds via an enol intermediate (6β-hydroxy-3-keto-5-cholenic acid ), ultimately yielding 3,6-diketo-5α-cholanic acid .

Mechanistic Insights :

  • Catalyst : HCl (catalytic)

  • Solvent : Acetic acid

  • Temperature : Elevated (≥100°C)

  • Significance : Converts 5β isomers to 5α isomers, altering the stereochemistry for targeted biological activity .

Regioselective Oxidation with Potassium Dichromate

Cholic acid (CA) is directly oxidized at the C7 position using potassium dichromate (K₂Cr₂O₇) in acetic acid and sodium acetate. This method yields 3α,12α-dihydroxy-7-keto-5β-cholanic acid , a key intermediate for methyl cholate analogs .

Optimized Parameters :

  • Oxidizing Agent : Aqueous K₂Cr₂O₇

  • Additive : Sodium acetate (buffers acidity)

  • Selectivity : Favors C7 oxidation due to steric accessibility .

Hydrolysis and Esterification of Cholic Acid Derivatives

Methyl cholate derivatives are often functionalized through hydrolysis and re-esterification. For example, ethyl 3α,7α,12α-trihydroxy-5β-cholanate is hydrolyzed to free cholic acid, which is then methylated using diazomethane (CH₂N₂) to regenerate the methyl ester .

Critical Steps :

  • Hydrolysis : Alkaline conditions (NaOH/MeOH).

  • Esterification : CH₂N₂ in anhydrous methanol.

  • Yield : Near-quantitative conversion under controlled conditions .

Advanced Techniques: Hydroboration-Oxidation and Jones Oxidation

Complex derivatives, such as 3α,7α,16β-trihydroxy-5β-cholan-24-oic acid , are synthesized via multi-step sequences:

  • Hydroboration-Oxidation : Introduces hydroxyl groups at C16.

  • Jones Oxidation : Converts secondary alcohols to ketones.

  • Reduction : Tert-butylamine-borane complex selectively reduces ketones to alcohols .

Example Pathway :

  • Substrate : Methyl 3α-acetoxy-6α-alkyl-7α-m-iodobenzoyloxy-5β-cholan-24-ate.

  • Outcome : Sodium salts of trihydroxy cholanic acids after purification .

Quality Control and Analytical Validation

Each synthetic step requires rigorous characterization:

  • FTIR : Monitors hydroxyl and carbonyl groups.

  • NMR : Confirms stereochemistry and substitution patterns.

  • HPLC : Ensures purity (>95% for pharmaceutical use) .

Chemical Reactions Analysis

Types of Reactions

Trioctylmethylammonium cholate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like chloroform or dichloromethane.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various alkylated products.

Scientific Research Applications

Trioctylmethylammonium cholate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trioctylmethylammonium cholate exerts its effects is primarily through its surfactant

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cholate Derivatives and Surfactants

Compound Key Features Critical Micelle Concentration (CMC) Applications Biological Interactions
Sodium cholate Amphiphilic steroid with carboxylate group; forms primary (~1.5 nm) and secondary micelles ~14 mM (primary) Electrochemical sensors, micellar chromatography, protein solubilization Inhibits ATPase activity ; modulates DA oxidation ; strain-dependent absorption in mice
Ethyl cholate Ester derivative (ethyl group replaces sodium); reduced solubility in water Not reported Molecular docking studies, hydrophobic interaction assays Fewer hydrogen bonds in docking vs. simvastatin; interacts with Ser565 and Lys735
Taurocholate Conjugated with taurine; enhanced water solubility ~3–10 mM Drug delivery, bile acid recycling Binds similarly to polyphenols in tea flowers ; critical for lipid absorption
Glycocholate Conjugated with glycine; less toxic than unconjugated forms ~5–15 mM Therapeutic agents for cholestasis Comparable binding activity to sodium cholate in vitro
SDS Synthetic surfactant (sodium dodecyl sulfate) ~8 mM Denaturing agent in electrophoresis, detergent Disrupts protein-lipid interactions; higher migration distance in chromatography vs. cholate

Key Research Findings

  • Electrochemical Performance : Sodium cholate-modified SPEs show electrochemical responses to DA comparable to 2D hexagonal boron nitride (2D-hBN) systems, highlighting its surfactant-dominated mechanism . However, pristine 2D-hBN without cholate exhibits superior electrochemistry, suggesting inhibitory effects of cholate in certain contexts .
  • Micellar Behavior : Sodium cholate undergoes secondary aggregation at ~50–60 mM, altering probe interactions (e.g., chiral recognition of BNDHP enantiomers) . This contrasts with synthetic surfactants like SDS, which exhibit simpler micellar transitions .
  • Biological Variability : In mice, sodium cholate absorption varies by strain. C57BL/6J mice show 30-fold higher plasma cholate levels than 129S6/SvEvTac mice, linked to differences in enterohepatic recycling .
  • Enzymatic Interactions : Kinetic studies reveal a ping-pong mechanism in cholate-involved enzymatic reactions (e.g., ATP, CoA binding), emphasizing its role in modulating reaction pathways .

Divergent Outcomes and Limitations

  • Inhibition vs. Enhancement : While sodium cholate enhances DA detection in SPEs, it inhibits ATPase activity and 2D-hBN electrochemistry, underscoring context-dependent effects .
  • Strain-Specific Effects: The efficacy of dietary cholate in reducing body mass gain is pronounced in C57BL/6J mice but absent in 129S6/SvEvTac strains, complicating translational applications .

Q & A

Q. What are the standard methodologies for characterizing Mea cholate in experimental settings?

To ensure reproducibility, characterize this compound using validated protocols such as High-Performance Liquid Chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Experimental sections should detail synthesis steps, reagent sources, and purity thresholds, referencing established literature for known compounds . For novel derivatives, provide full spectral data and reproducibility criteria (e.g., triplicate runs) in supplementary materials .

Q. How should researchers structure a literature review to identify gaps in this compound research?

Systematically categorize studies by key themes (e.g., pharmacokinetics, biochemical interactions) and apply frameworks like PEO (Population, Exposure, Outcome) to isolate understudied areas. Critically evaluate methodological inconsistencies (e.g., variable dosage regimes in toxicity studies) and prioritize primary sources over reviews to avoid bias .

Q. What statistical approaches ensure robust analysis of this compound’s effects in controlled studies?

Use multivariate regression to account for confounding variables (e.g., pH, temperature) in in vitro assays. For small sample sizes, apply non-parametric tests like Mann-Whitney U, and report effect sizes with 95% confidence intervals. Pre-register analysis plans to mitigate post hoc bias .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction mechanisms using frameworks like PICOT?

Apply the PICOT framework:

  • P opulation: Target biological system (e.g., hepatic cells).
  • I ntervention: this compound concentration gradients.
  • C omparison: Control groups with alternative bile acids.
  • O utcome: Quantify binding affinity via surface plasmon resonance (SPR).
  • T ime: Acute (24h) vs. chronic (7-day) exposure. This structure ensures hypothesis-driven, reproducible designs .

Q. What strategies resolve contradictions in this compound research data, such as conflicting solubility profiles?

Conduct meta-analyses to identify methodological disparities (e.g., solvent polarity, temperature). Replicate disputed experiments under standardized conditions, and use sensitivity analysis to isolate variables causing divergence. Publish negative results to reduce publication bias .

How to formulate a focused research question on this compound’s pharmacokinetics using the FINER criteria?

Ensure the question is:

  • F easible: Access to LC-MS/MS for plasma concentration tracking.
  • I nteresting: Mechanistic insights into enterohepatic recirculation.
  • N ovel: Comparison with synthetic analogs.
  • E thical: Use animal models compliant with ARRIVE guidelines.
  • R elevant: Implications for cholestasis therapy. Avoid broad queries like “How does this compound work?” in favor of specificity .

Q. What methodologies address variability in this compound synthesis protocols across studies?

Adopt orthogonal analytical techniques (e.g., IR spectroscopy paired with mass spectrometry) to verify batch consistency. Document reaction conditions (e.g., catalyst loading, inert atmosphere) in machine-readable formats for interoperability in meta-analyses .

Methodological Notes

  • Data Presentation : Use tables to compare this compound’s physicochemical properties (e.g., logP, critical micellar concentration) across studies, highlighting outliers .
  • Ethical Compliance : For in vivo studies, justify sample sizes via power analysis and include ethics committee approval details .
  • Reproducibility : Share raw datasets and code repositories (e.g., Zenodo, GitHub) to enable third-party validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.